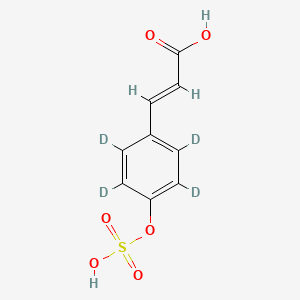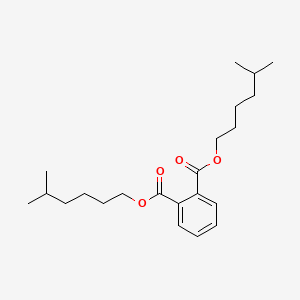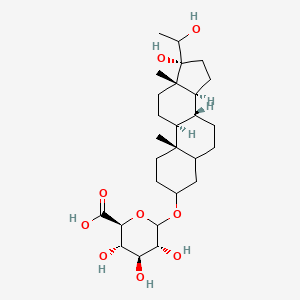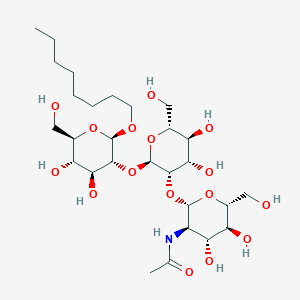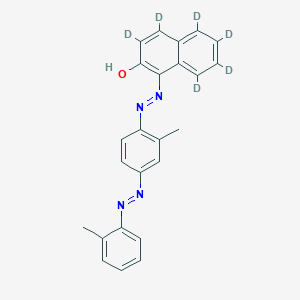
Sudan 4 D6 (naphthyl D6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sudan 4 D6 (naphthyl D6) is a stable isotope labelled compound . It has a molecular formula of C24 2H6 H14 N4 O and a molecular weight of 386.48 . It is used in the food and beverage industry for testing and analysis .
Molecular Structure Analysis
The molecular structure of Sudan 4 D6 (naphthyl D6) is represented by the SMILES string[2H]c1c([2H])c([2H])c2c(N=Nc3ccc(cc3C)N=Nc4ccccc4C)c(O)c([2H])c([2H])c2c1[2H] . The IUPAC name for this compound is 3,4,5,6,7,8-hexadeuterio-1-[(E)-[2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol . Physical And Chemical Properties Analysis
Sudan 4 D6 (naphthyl D6) is a neat product with a CAS Number of 1014689-18-9 . It has a molecular weight of 386.48 and an accurate mass of 386.2014 . The storage and shipping temperature for this compound is +20°C .Applications De Recherche Scientifique
Food Adulteration Detection
Sudan 4 D6 is utilized in the detection of illegal azo dyes in food products. A method has been developed using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS) to detect Sudan and other azo dyes in spices . This method is crucial for ensuring food safety and public health by identifying adulterated food products that may contain harmful dyes not approved for consumption.
Analytical Chemistry
In analytical chemistry, Sudan 4 D6 serves as an analytical standard . It is used to calibrate instruments and validate methods, particularly in the determination of azo dyes in complex matrices . This ensures the accuracy and reliability of analytical results in research and quality control laboratories.
Environmental Monitoring
Sudan 4 D6 can be applied in environmental monitoring to trace the presence of azo dyes in environmental samples. Its detection in water bodies can indicate industrial pollution and help in assessing the environmental impact of dye usage .
Pharmaceutical Research
This compound may be used in pharmaceutical research to study the interaction of azo dyes with various drug formulations. Understanding these interactions is vital for developing safe and effective pharmaceutical products .
Material Science
Sudan 4 D6 could be explored in material science for the development of colorimetric sensors. These sensors can change color in response to specific chemical stimuli, providing a visual indication of the presence of certain substances .
Forensic Science
In forensic science, Sudan 4 D6 can be employed as a trace evidence marker to identify the presence of specific dyes that may be linked to a crime scene or to track the transfer of materials .
Cosmetics Industry
The cosmetics industry can use Sudan 4 D6 in research to test the stability and safety of colorants used in cosmetic products. This helps in ensuring that the products meet regulatory standards and are safe for consumer use .
Food Technology
Sudan 4 D6 is relevant in food technology for developing new methods to assess the color quality and stability of food products during processing and storage .
Safety And Hazards
Orientations Futures
As Sudan 4 D6 (naphthyl D6) is a stable isotope labelled compound, it is likely to continue to be used in various testing and analysis in the food and beverage industry . Its use as an internal standard for the determination of azo dyes in food samples suggests potential applications in food safety and quality control .
Propriétés
IUPAC Name |
3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3/i4D,5D,8D,9D,11D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGMCJBQGBLKT-NDTQNISJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)O)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

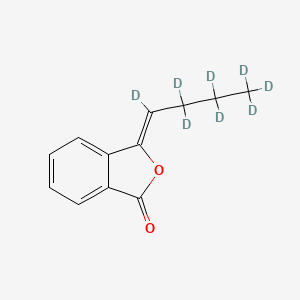
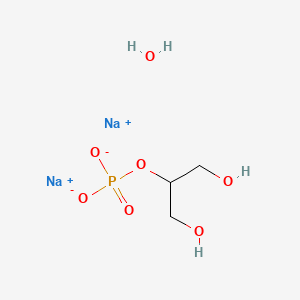
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)


